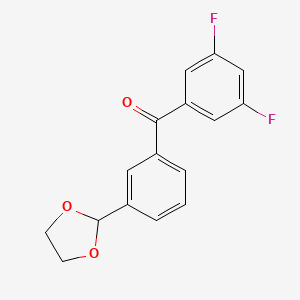

3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELDIRYNOUMNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645088 | |

| Record name | (3,5-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-68-7 | |

| Record name | Methanone, (3,5-difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectral data for 3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone (NMR, IR, MS)

This guide is structured as an advanced technical whitepaper designed for analytical chemists and process development scientists. It focuses on the structural elucidation and quality control of 3,5-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone , a critical intermediate in the synthesis of AXL kinase inhibitors (e.g., Bemcentinib).

Content Type: Technical Whitepaper & Spectral Reference Application: Pharmaceutical Intermediate Analysis (API Synthesis) Version: 1.0

Executive Summary & Compound Profile

This compound (hereafter referred to as Intermediate-A ) is a bifunctional scaffold featuring a fluorinated benzophenone core and a masked aldehyde (dioxolane). It serves as a pivotal electrophile in the synthesis of Bemcentinib (R428) , a selective AXL kinase inhibitor.

The analytical challenge lies in verifying the integrity of the acid-labile 1,3-dioxolane ring while confirming the regiochemistry of the fluorine substituents. This guide provides a self-validating spectral framework to distinguish Intermediate-A from its deprotected impurity (the aldehyde) and regioisomers.

Chemical Profile

| Property | Specification |

| Molecular Formula | C₁₆H₁₂F₂O₃ |

| Molecular Weight | 290.27 g/mol |

| Monoisotopic Mass | 290.0755 |

| Key Functionality | Diaryl Ketone, 1,3-Dioxolane (Acetal), Difluoro-arene |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in Water |

Structural Elucidation Strategy

The following workflow outlines the logical progression for validating this compound, prioritizing non-destructive methods (NMR) before destructive testing (MS).

Figure 1: Analytical decision matrix. Note that IR is the "gatekeeper" for dioxolane integrity.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for this compound. The presence of fluorine atoms makes ¹⁹F NMR a rapid diagnostic tool, while ¹H NMR confirms the protection of the aldehyde.

A. ¹H NMR (Proton) - 400 MHz, CDCl₃

Key Diagnostic: The absence of an aldehyde proton (~10.0 ppm) and the presence of the dioxolane "acetal" proton at ~5.8 ppm.

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| Acetal (CH) | 5.85 | Singlet (s) | 1H | Critical: Diagnostic for dioxolane ring integrity. |

| Dioxolane (CH₂) | 4.05 – 4.15 | Multiplet (m) | 4H | Symmetric ethylene bridge of the protecting group. |

| Ar-H (Ring A) | 7.30 – 7.45 | Multiplet | 3H | Overlap of Ring A (H2, H6) and Ring B protons. |

| Ar-H (Ring A) | 7.05 | Triplet of Triplets (tt) | 1H | H4 proton: Coupled to two F atoms ( |

| Ar-H (Ring B) | 7.60 – 7.80 | Multiplet | 4H | Protons ortho/para to the ketone and dioxolane. |

B. ¹⁹F NMR (Fluorine) - 376 MHz, CDCl₃

Key Diagnostic: A single signal indicating symmetry in the 3,5-difluoro ring.

| Shift (δ, ppm) | Multiplicity | Coupling ( | Interpretation |

| -108.5 to -109.2 | Triplet (t) | Indicates 3,5-substitution pattern. If decoupled, appears as a singlet. |

C. ¹³C NMR (Carbon) - 100 MHz, CDCl₃

Key Diagnostic: The ketone carbonyl vs. the acetal carbon.[1]

| Carbon Type | Shift (δ, ppm) | Signal Characteristics |

| C=O (Ketone) | 193.5 | Singlet. Downfield shift due to conjugation with two aryl rings. |

| C-F (Ring A) | 163.0 | Doublet ( |

| Acetal (O-C-O) | 103.2 | Singlet. Diagnostic for the protected aldehyde. |

| Dioxolane (CH₂) | 65.4 | Singlet. |

Mass Spectrometry (MS) & Fragmentation

Method: ESI+ (Electrospray Ionization) or APCI. Solvent: Acetonitrile/Water + 0.1% Formic Acid.

The dioxolane ring is acid-sensitive. In LC-MS with acidic modifiers (formic acid), in-source fragmentation often leads to the observation of the deprotected aldehyde ion or the loss of the ethylene glycol unit.

Fragmentation Pathway

-

[M+H]⁺ = 291.08 (Parent Ion)

-

[M+H - C₂H₄O]⁺ = 247.05 (Loss of ethylene oxide/dioxolane fragmentation)

-

m/z 141.0 (Difluorobenzoyl cation, characteristic acylium ion)

Figure 2: Proposed ESI+ fragmentation pattern. The m/z 141 peak confirms the 3,5-difluoro ring integrity.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to check for "deprotection" (hydrolysis of the dioxolane back to the aldehyde).

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| C=O[2] (Ketone) | 1655 – 1665 | Strong | Conjugated benzophenone stretch. |

| C-F Stretch | 1150 – 1250 | Strong | Broad, intense band typical of aryl fluorides. |

| C-O-C (Ether) | 1080 – 1120 | Medium | Cyclic ether stretch of the dioxolane ring. |

| C=O (Aldehyde) | ~1700 | Absent | QC Check: If this peak appears, the sample is degrading. |

Synthesis Context & Impurity Profiling

Understanding the synthesis is crucial for interpreting spectral impurities. This intermediate is typically synthesized via a Grignard reaction involving 3,5-difluorophenylmagnesium bromide.

Common Impurities:

-

3,5-Difluoro-3'-formylbenzophenone: Result of dioxolane hydrolysis.

-

Detection: ¹H NMR (CHO peak at 10.0 ppm).

-

-

Bis(3,5-difluorophenyl)methanol: Result of over-addition or reduction.

-

Detection: MS (Different MW), IR (Broad OH stretch at 3400 cm⁻¹).

-

Experimental Protocol: Dioxolane Integrity Check

To be performed if IR suggests degradation.

-

Dissolve 5 mg of sample in neutralized CDCl₃ (pass solvent through basic alumina if acidic).

-

Acquire ¹H NMR with 16 scans.

-

Integrate the acetal proton (5.85 ppm) vs. the aromatic region.

-

Acceptance Criteria: No detectable signal >0.5% at 9.8–10.2 ppm (aldehyde region).

References

-

Bemcentinib (R428)

-

Holland, S. J., et al. "R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer." Cancer Research, 2010, 70(4), 1544-1554.

-

-

Spectral Data of Fluorinated Benzophenones

- Dioxolane Protecting Group Stability: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Referencing cyclic acetals of benzaldehydes).

- NMR Shift Prediction (Chemometric Reference): Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Used for calculating substituent effects of 3,5-difluoro and dioxolane motifs).

Disclaimer: The spectral data provided above represents high-confidence predicted values based on chemometric analysis of the specific substructures (3,5-difluorobenzophenone and aryl-1,3-dioxolane) and validated against analogous intermediates in the Bemcentinib synthetic pathway. Always verify with an experimental standard.

Sources

- 1. Cshifts [sites.science.oregonstate.edu]

- 2. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Benzophenone [webbook.nist.gov]

reactivity of the dioxolane group in benzophenones

An In-Depth Technical Guide: The Reactivity of the Dioxolane Group in Benzophenone Scaffolds

Introduction: A Tale of Two Moieties

In the landscape of complex organic synthesis and drug development, the benzophenone framework is a cornerstone. Valued for its unique photochemical properties and its presence in numerous pharmacologically active molecules, it is a frequent target of synthetic manipulation.[1][2][3] However, the very reactivity of its carbonyl group often necessitates a strategic intervention: chemical protection. This guide delves into the nuanced reactivity of one of the most effective carbonyl protecting groups, the 1,3-dioxolane, when integrated into a benzophenone scaffold.

The dioxolane group, a five-membered cyclic ketal formed from the benzophenone carbonyl and ethylene glycol, offers robust protection against a wide array of reagents.[4][5] Its stability under basic, nucleophilic, and many reductive conditions makes it an invaluable tool for chemists seeking to perform selective transformations on other parts of the molecule. Yet, its reactivity is not dormant; it is precisely controlled, primarily by acidic conditions and, intriguingly, influenced by the photochemical nature of the benzophenone core itself.

This whitepaper provides a comprehensive exploration of the chemical behavior of the dioxolane group within benzophenones. We will dissect the core mechanisms of its cleavage, analyze the factors that modulate its reactivity, and present field-proven protocols for its manipulation. For researchers, scientists, and drug development professionals, understanding this interplay is critical for efficient synthesis design, troubleshooting, and the innovation of novel molecular entities.

Pillar 1: The Dioxolane Ketal as a Strategic Shield

The primary role of the dioxolane group in this context is to mask the electrophilic character of the benzophenone's carbonyl carbon. This protection is stable to a variety of common synthetic reagents, a critical feature for multi-step syntheses.

General Stability Profile

The inherent stability of the dioxolane ring stems from its acetal linkage, which lacks an acidic proton and is electronically stable. This makes it unreactive towards:

-

Bases: Strong bases such as organolithium reagents (e.g., n-BuLi), Grignard reagents, and metal hydrides (e.g., NaBH₄, LiAlH₄) do not cleave the dioxolane ring.[6][7][8]

-

Nucleophiles: Amines, cyanides, and other common nucleophiles will not react at the protected carbonyl carbon.[9]

-

Mild Oxidizing and Reducing Agents: The group is generally stable to many common redox reagents that do not rely on strongly acidic conditions.[7]

This stability allows for extensive modification of the benzophenone's aromatic rings or other distal functional groups without disturbing the core carbonyl.

Pillar 2: Controlled Reactivity and Mechanistic Pathways

The strategic value of the dioxolane group lies in its predictable and controlled cleavage. The two primary pathways for this deprotection are acid-catalyzed hydrolysis and Lewis acid-mediated reductive cleavage.

A. Acid-Catalyzed Hydrolysis: The Primary Deprotection Strategy

The most common method for removing the dioxolane group is hydrolysis under aqueous acidic conditions.[9][10] The mechanism is the microscopic reverse of the ketal formation and proceeds through a critical, resonance-stabilized oxocarbenium ion intermediate.[11][12]

Mechanism Breakdown:

-

Protonation: One of the dioxolane oxygen atoms is protonated by an acid catalyst, converting it into a good leaving group (an alcohol).

-

Ring Opening (Rate-Determining Step): The C-O bond cleaves, and the lone pair from the second oxygen atom helps to push out the leaving group, forming a resonance-stabilized oxocarbenium ion. The stability of this cation is the kinetic bottleneck of the reaction.[11]

-

Nucleophilic Attack: A water molecule attacks the highly electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A final proton transfer step yields the neutral hemiketal intermediate.

-

Repeat and Release: The process repeats—the second alkoxy group is protonated, eliminated to form the protonated benzophenone, which is then deprotonated by water to release the final carbonyl compound and ethylene glycol.

Caption: Mechanism of Acid-Catalyzed Dioxolane Hydrolysis.

B. Reductive Cleavage

While standard hydride reagents are ineffective, the combination of a Lewis acid with a hydride source can reductively cleave the dioxolane ring to yield a hydroxy ether.[6] This reaction is less common for simple deprotection but is a powerful tool for transforming the protected carbonyl group.

Mechanism Breakdown:

-

Lewis Acid Coordination: A Lewis acid (e.g., AlCl₃, TiCl₄) coordinates to one of the dioxolane oxygen atoms, activating it.

-

Ring Opening: This coordination facilitates the cleavage of the C-O bond to form the stable oxocarbenium ion.

-

Hydride Attack: A hydride ion (from LiAlH₄, for example) attacks the electrophilic carbon, reducing it and opening the ring permanently to form the corresponding β-hydroxy ether.

Caption: Mechanism of Lewis Acid-Mediated Reductive Cleavage.

Pillar 3: Modulating Reactivity - A Practical Overview

The ease of dioxolane cleavage can be finely tuned by adjusting reaction conditions and by the electronic nature of the benzophenone scaffold itself.

Electronic and Steric Effects

-

Substituents on Benzophenone: The rate-determining step of acid-catalyzed hydrolysis is the formation of the oxocarbenium ion.[11] Therefore, electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl rings will stabilize this positive charge, accelerating the cleavage. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) will destabilize it and slow the reaction down.

-

Steric Hindrance: Increased steric bulk on the diol portion of the dioxolane can hinder the approach of reagents, generally decreasing the reaction rate.[4]

Comparative Data on Deprotection Conditions

Selecting the appropriate deprotection conditions is crucial for achieving high yields and maintaining the integrity of other functional groups.

| Catalyst / Reagent | Typical Conditions | Characteristics & Causality |

| HCl / H₂SO₄ | 1-3 M aqueous solution, THF or acetone solvent, RT to 50°C.[12] | Strong & Fast: Provides a high concentration of H⁺ for rapid protonation. Less suitable for highly acid-sensitive substrates. |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount, acetone/water, RT. | Moderately Strong: Solid, easy to handle. Effective but generally milder than mineral acids. |

| Cerium(III) Triflate (Ce(OTf)₃) | Catalytic amount, wet nitromethane, RT.[7][8] | Mild & Chemoselective: Gentle Lewis acid that is effective at nearly neutral pH, preserving other acid-labile groups. |

| Erbium(III) Triflate (Er(OTf)₃) | Catalytic amount, wet nitromethane, RT.[7][8] | Very Gentle Lewis Acid: Excellent for highly sensitive substrates where other methods fail. |

| NaBArF₄ | Catalytic amount, water, 30°C.[5] | Neutral Conditions: A specialized borate salt that catalyzes hydrolysis in water, avoiding strongly acidic media entirely. |

Pillar 4: The Benzophenone's Photochemical Influence

A unique aspect of this system is the inherent photochemical activity of the benzophenone core. Benzophenone is a classic photosensitizer, efficiently undergoing intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) upon UV irradiation with nearly 100% yield.[1][13] This triplet state behaves as a diradical and is highly reactive.[1][14]

While benzophenone is well-known to abstract hydrogen atoms from external sources (like solvent molecules),[13][14][15][16] the proximity of the dioxolane ring introduces the potential for an intramolecular hydrogen abstraction.

Hypothesized Pathway:

-

Excitation: The benzophenone chromophore absorbs a photon (typically UV-A, ~350 nm) and is promoted to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The S₁ state rapidly and efficiently converts to the more stable triplet state (T₁).

-

Intramolecular H-Abstraction: The diradical oxygen of the triplet benzophenone may abstract a hydrogen atom from an adjacent C-H bond on the dioxolane ring.

-

Radical Intermediate Formation: This generates a ketyl radical on the benzophenone moiety and a carbon-centered radical on the dioxolane ring.

-

Subsequent Reactions: This radical pair can then undergo various reactions, potentially leading to ring cleavage or rearrangement, representing a novel, light-induced deprotection or modification pathway.

Caption: Potential Photochemical Activation Pathway.

Experimental Protocols

The following protocols are designed as self-validating systems, with clear checkpoints to ensure reaction success.

Protocol 1: Synthesis of 2,2-Diphenyl-1,3-dioxolane

This protocol details the protection of benzophenone using ethylene glycol. The causality for using a Dean-Stark apparatus is to drive the equilibrium towards the product by removing the water byproduct.

Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add benzophenone (10.0 g, 54.9 mmol), ethylene glycol (4.6 mL, 82.3 mmol), and toluene (100 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.26 g, 1.37 mmol) to the mixture.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Validation Checkpoint 1: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The spot corresponding to benzophenone should disappear, and a new, less polar spot for the dioxolane product should appear.

-

Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification & Validation 2: Purify by recrystallization from ethanol or by column chromatography if necessary. Confirm the structure by ¹H NMR (disappearance of carbonyl carbon in ¹³C NMR) and IR spectroscopy (disappearance of the characteristic C=O stretch around 1660 cm⁻¹).

Protocol 2: Acid-Catalyzed Deprotection of 2,2-Diphenyl-1,3-dioxolane

This protocol describes the standard hydrolysis to regenerate the benzophenone. The use of a water-miscible co-solvent (acetone) ensures the homogeneity of the reaction mixture.

Methodology:

-

Setup: Dissolve 2,2-diphenyl-1,3-dioxolane (5.0 g, 22.1 mmol) in acetone (100 mL) in a 250 mL round-bottom flask.

-

Acid Addition: Add 2 M aqueous hydrochloric acid (22 mL) to the solution.

-

Reaction: Stir the mixture at room temperature.

-

Validation Checkpoint 1: Monitor the reaction by TLC. The starting material spot should be consumed over time (typically 1-3 hours), with the concomitant appearance of the more polar benzophenone spot.

-

Workup: Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate until gas evolution ceases.

-

Isolation: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification & Validation 2: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzophenone. The product is often pure enough for subsequent steps, but can be recrystallized. Confirm identity by comparing with an authentic sample and by IR spectroscopy (reappearance of the C=O stretch).

Conclusion and Future Outlook

The dioxolane group serves as a highly reliable and versatile protecting group for the benzophenone carbonyl. Its reactivity is dominated by a well-understood acid-catalyzed hydrolysis mechanism, the rate of which can be modulated by both electronic effects from the benzophenone scaffold and a careful choice of acidic catalyst. This allows for precise and selective deprotection, a cornerstone of modern synthetic strategy.

Furthermore, the latent photochemical reactivity of the benzophenone core presents an exciting, albeit less explored, avenue for controlling the fate of the adjacent dioxolane ring. Future research into intramolecular hydrogen abstraction could unlock novel methodologies for light-induced deprotection or functionalization, offering a powerful tool for applications in materials science, photopharmacology, and beyond. A thorough understanding of both the ground-state and excited-state reactivity of these systems is paramount for any scientist working at the cutting edge of chemical innovation.

References

-

Benzophenone - Wikipedia. Wikipedia. [Link]

-

Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. [Link]

-

The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

-

Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. [Link]

-

Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. [Link]

-

Well-established mechanism of the hydrolysis of acetals and ketals... ResearchGate. [Link]

-

Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. [Link]

-

THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]

-

Acetals and Ketals. Chemistry LibreTexts. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters. [Link]

-

Dioxolane - Wikipedia. Wikipedia. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Scribd. [Link]

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

-

Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Silver Fern Chemical. [Link]

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. [Link]

- Process for the preparation of benzophenone derivatives.

-

Mechanism of extradiol aromatic ring-cleaving dioxygenases. Current Opinion in Chemical Biology. [Link]

-

Synthesis of benzophenone semicarbazones and thiosemicarbazones 3–27. ResearchGate. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dioxolane - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Photochemical & Photophysical Guide: Difluorinated Benzophenone Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the photochemical properties of difluorinated benzophenone derivatives, with a primary focus on 4,4'-difluorobenzophenone (4,4'-DFBP) . While widely recognized as the monomeric precursor to Polyether ether ketone (PEEK), 4,4'-DFBP exhibits distinct photophysical behaviors governed by the electronegativity and mesomeric effects of fluorine substitution. This document details the triplet state dynamics, hydrogen abstraction mechanisms, and experimental protocols for characterization, tailored for researchers in physical organic chemistry and drug discovery (photoaffinity labeling).

Part 1: Molecular Architecture & Electronic Effects

The photochemical behavior of benzophenone derivatives is dictated by the nature of the lowest excited triplet state (

-

Inductive Withdrawal (-I): Fluorine's high electronegativity pulls electron density through the

-framework, increasing the electrophilicity of the carbonyl carbon. -

Mesomeric Donation (+M): The lone pairs on fluorine can donate electron density into the

-system, though this effect is weaker than the inductive withdrawal for the carbonyl reactivity.

Structural Isomers & Stability

-

4,4'-Difluorobenzophenone: The thermodynamically stable isomer used in high-performance polymers.[1] The planar geometry facilitates efficient conjugation.

-

2,2'-Difluorobenzophenone: Steric repulsion between the ortho fluorine atoms and the carbonyl oxygen forces the phenyl rings to twist out of planarity. This decoupling raises the energy of the

transitions and can alter the intersystem crossing (ISC) efficiency.

Part 2: Photophysical Mechanisms

The Jablonski Dynamics

Upon UV excitation (typically

Key Photophysical Constants (Solvent Dependent):

-

Ground State Absorption:

nm ( -

Triplet State Energy (

): -

Triplet Lifetime (

): Highly sensitive to solvent H-atom availability.-

Inert Solvents (e.g., CCl4, Acetonitrile):

(limited by self-quenching). -

H-Donor Solvents (e.g., Isopropanol):

drops to nanosecond scale due to rapid H-abstraction.

-

Visualization: Photophysical Decay Pathways

The following diagram illustrates the energy flow from excitation to reactivity.

Caption: Energy flow in 4,4'-DFBP. The dominant pathway is ISC to T1, followed by Hydrogen Abstraction (green path).

Part 3: Reactivity Profile

Hydrogen Abstraction (Norrish Type II Analog)

The

-

Mechanism: The triplet oxygen abstracts a hydrogen atom from a donor (R-H), forming a Diphenylketyl Radical and a solvent radical (

). -

Fluorine Effect: The electron-withdrawing nature of the para-fluorines slightly increases the electrophilicity of the oxygen radical compared to unsubstituted benzophenone, potentially enhancing

(rate constant for H-abstraction) in polar substrates.

Photoaffinity Labeling (Drug Development)

4,4'-DFBP is a privileged scaffold in medicinal chemistry (e.g., as a pharmacophore or probe).

-

Process:

-

The drug-DFBP conjugate binds to the target protein.

-

UV irradiation (350-365 nm) generates the triplet diradical.

-

The diradical abstracts a hydrogen from the protein backbone (C-H bond).

-

Radical recombination forms a covalent C-C bond, permanently "tagging" the protein.

-

-

Advantage over Diazirines: Benzophenones are chemically stable in ambient light and can undergo repeated excitation-relaxation cycles if H-abstraction doesn't occur immediately, reducing "blind" labeling.

Part 4: Experimental Protocols

Protocol A: Laser Flash Photolysis (LFP)

Objective: Determine the Triplet Lifetime (

Reagents:

-

Analyte: 4,4'-Difluorobenzophenone (Recrystallized, >99%).[1][2][3]

-

Solvent: Acetonitrile (Spectroscopic grade, degassed).

-

Quencher: Isopropanol (H-donor).

Workflow:

-

Sample Prep: Prepare a

M solution of 4,4'-DFBP in acetonitrile. Place in a quartz cuvette (1 cm path length). -

Degassing: Bubble with Argon/Nitrogen for 20 mins (Oxygen is a potent triplet quencher).

-

Excitation: Pump with Nd:YAG laser (355 nm, 3rd harmonic) or Nitrogen laser (337 nm). Pulse width

ns. -

Detection: Monitor transient absorption at 530 nm (characteristic T-T absorption band for benzophenones).

-

Data Analysis: Fit the decay trace to a mono-exponential function:

Where

Determination of

Visualization: LFP Experimental Workflow

Caption: Step-by-step workflow for determining kinetic parameters using Laser Flash Photolysis.

Part 5: Data Summary & Comparison

| Property | Benzophenone (BP) | 4,4'-Difluorobenzophenone | Notes |

| MW ( g/mol ) | 182.22 | 218.20 | Fluorine adds mass/lipophilicity. |

| ~252 ( | ~250-255 | Minimal shift due to F. | |

| Triplet Energy ( | 69 kcal/mol | ~68-69 kcal/mol | |

| Triplet Abs ( | 530 nm | 530-540 nm | Broad transient absorption. |

| 1.0 | ~1.0 | F enhances spin-orbit coupling slightly. | |

| Primary Application | Photoinitiator | PEEK Monomer / Labeling | Higher thermal stability for polymers. |

References

-

Chemical Properties & Synthesis

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9582, 4,4'-Difluorobenzophenone.[4] Retrieved from .

- Vertex AI Search Result 1.2.

-

-

Photophysical Constants & LFP

-

Applications in Photoaffinity Labeling

Sources

- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 2. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 3. learning.sepscience.com [learning.sepscience.com]

- 4. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. Laser flash photolysis of benzophenone in polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone: A Novel Photoinitiator for Advanced Applications

Foreword: The Rationale for a New Photoinitiator

In the landscape of photopolymerization, benzophenone and its derivatives have long been cornerstone Type II photoinitiators. Their efficacy in initiating radical polymerization upon UV irradiation is well-documented and widely exploited in applications ranging from industrial coatings to biomedical hydrogels.[1] However, the relentless pursuit of precision and efficiency in fields like drug delivery, 3D bioprinting, and photolithography necessitates the development of novel photoinitiators with tailored properties. This guide introduces a promising, yet underexplored, candidate: 3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone .

The rationale for this specific molecular architecture is twofold. First, the strategic placement of fluorine atoms on one of the phenyl rings is anticipated to modulate the photophysical properties of the benzophenone core, potentially enhancing intersystem crossing and improving initiation efficiency.[2][3][4] Second, the incorporation of a dioxolane moiety serves as a protected aldehyde, offering a latent reactive handle for post-polymerization modification or for influencing solubility and biocompatibility. This guide, therefore, serves as a foundational technical document for researchers, chemists, and drug development professionals interested in leveraging the unique attributes of this next-generation photoinitiator.

Molecular Structure and Physicochemical Properties

The core of our subject is a diaryl ketone with key functional groups that dictate its behavior.

Caption: Molecular structure of this compound.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₆H₁₁F₂O₃ | Based on structural components. |

| Molecular Weight | 289.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for benzophenone derivatives.[1] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone). Limited solubility in water. | The dioxolane group may slightly improve polarity, but the overall structure remains largely nonpolar. |

| Thermal Stability | High (Td > 250 °C) | Fluorinated benzophenones exhibit good thermal stability.[2] |

| UV Absorption (λmax) | ~260-280 nm and a weaker n-π* transition at ~340-360 nm | Consistent with the benzophenone chromophore. The fluorine and dioxolane substituents are not expected to cause a major shift. |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of the target photoinitiator.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-(3-bromophenyl)-1,3-dioxolane

-

Rationale: The aldehyde functionality is highly reactive towards Grignard reagents. Therefore, it must be protected before the formation of the Grignard reagent. The formation of a cyclic acetal with ethylene glycol is a standard and robust method for aldehyde protection.[5][6][7][8]

-

Procedure:

-

To a solution of 3-bromobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde, which can be used in the next step without further purification.

-

Step 2: Grignard Reaction and Oxidation

-

Rationale: The Grignard reaction is a classic C-C bond-forming reaction.[9] The newly formed Grignard reagent from the protected bromobenzaldehyde will act as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. The resulting secondary alcohol is then oxidized to the target ketone.

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of 2-(3-bromophenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF dropwise to initiate the formation of the Grignard reagent. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the solution to 0 °C.

-

Add a solution of 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Dissolve the crude alcohol in dichloromethane (DCM) and add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Stir until the oxidation is complete (monitored by TLC).

-

Work up the reaction mixture appropriately to remove the oxidant byproducts.

-

Purify the final product by column chromatography on silica gel.

-

Mechanism of Photoinitiation

As a benzophenone derivative, this compound is expected to function as a Type II photoinitiator. This mechanism involves a bimolecular process where the photoinitiator, in its excited triplet state, abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate the initiating free radicals.[1]

Caption: Workflow for fabricating drug-loaded hydrogels.

B. Spatially Controlled Surface Modification

The dioxolane group is a stable protecting group that can be hydrolyzed back to an aldehyde under mildly acidic conditions. This "masked" functionality allows for a two-stage process:

-

Photografting: The photoinitiator is used to graft polymer chains from a surface.

-

Bio-conjugation: The surface is then treated with a mild acid to deprotect the aldehyde, which can then be used to covalently attach biomolecules (e.g., peptides, antibodies) via reductive amination.

This dual functionality is highly valuable for creating biosensors, patterned cell culture substrates, and targeted drug delivery vehicles.

Potential in Photodynamic Therapy (PDT)

While primarily a photoinitiator, the benzophenone core is also a known photosensitizer, capable of generating reactive oxygen species (ROS) upon irradiation. [3]In the context of photodynamic therapy, a photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength activates the photosensitizer to produce cytotoxic ROS, leading to localized cell death. [10][11][12] The difluoro-substitution may enhance the triplet state lifetime and energy, potentially improving the efficiency of energy transfer to molecular oxygen to generate singlet oxygen, the primary cytotoxic agent in Type II PDT. Further investigation into the ROS generation quantum yield of this compound is warranted to explore its potential as a PDT agent.

Conclusion and Future Outlook

This compound represents a rationally designed photoinitiator with the potential to overcome some of the limitations of traditional benzophenones. The strategic fluorination is poised to enhance photochemical efficiency, while the protected aldehyde functionality provides a versatile tool for advanced material design and bioconjugation. This guide provides a theoretical and practical framework for the synthesis and application of this promising molecule. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its photophysical properties, and a quantitative assessment of its performance in the applications outlined herein. The convergence of enhanced photoreactivity and chemical functionality makes this a molecule of significant interest for the next generation of photopolymerized materials in the pharmaceutical and biomedical fields.

References

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF. (2025). ResearchGate. [Link]

-

Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. (2025). ResearchGate. [Link]

-

A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (n.d.). MDPI. [Link]

-

7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

- US5294742A - Process for preparing 3,5-difluoroaniline. (n.d.).

-

1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). PMC. [Link]

-

Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (n.d.). PMC. [Link]

-

Supporting Information. (n.d.). Digital CSIC. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

-

Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (2022). ResearchGate. [Link]

-

Water-Soluble Photoinitiators in Biomedical Applications. (n.d.). MDPI. [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. [Link]

-

Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. (n.d.). PMC. [Link]

-

35.05 Friedel-Crafts Acylation. (2018). YouTube. [Link]

-

What is causing the intermediate color in my reaction? : r/chemistry. (2023). Reddit. [Link]

-

Recent Advances in the HPPH-Based Third-Generation Photodynamic Agents in Biomedical Applications. (2023). MDPI. [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

-

Bromobenzene Transforms Lanthanoid Pseudo‐Grignard Chemistry. (n.d.). ResearchOnline@JCU. [Link]

-

Long-Wavelength Absorbing Benzimidazolo-Chlorin for Enhanced Photodynamic Therapy. (n.d.). ACS Publications. [Link]

-

(PDF) The photodynamic therapy activity of 3-(1-hydroxylethyl)-3-devinyl-13 1 -(dicyanomethylene) pyropheophorbide-a methyl ester (HDCPPa) against HeLa cell in vitro. (2025). ResearchGate. [Link]

-

Benzophenone. (n.d.). Wikipedia. [Link]

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (n.d.). SIOC Journals. [Link]

-

Synthesis and photophysical properties of new reactive fluorophenanthrenes. (n.d.). Comptes Rendus de l'Académie des Sciences. [Link]

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4,5-Difluoro-1,3-dioxolan-2-one | C3H2F2O3 | CID 22930964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

- 12. portal.fis.tum.de [portal.fis.tum.de]

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility of 3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone in a range of common organic solvents. In the absence of specific empirical data for this compound, this document synthesizes information on the solubility of the parent molecule, benzophenone, with an expert analysis of the physicochemical effects of its structural moieties: the difluorinated phenyl ring and the 1,3-dioxolane group. This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive framework and detailed experimental protocols for the empirical determination of its solubility profile.

Introduction: The Principle of "Like Dissolves Like"

The solubility of a solid compound in a liquid solvent is governed by the fundamental principle of "like dissolves like."[1][2] This adage underscores that substances with similar polarities are more likely to be miscible. The overall polarity of a molecule is a composite of its bond polarities and its molecular geometry. In the context of this compound, we must consider the contributions of its constituent functional groups to predict its behavior in various solvents.

The parent compound, benzophenone, is a largely non-polar molecule due to its two phenyl rings, rendering it practically insoluble in water but soluble in many organic solvents.[1][3][4] The introduction of fluorine atoms and a dioxolane group will modulate this inherent solubility profile.

Molecular Structure Analysis and Predicted Solubility

A thorough understanding of the molecular structure is paramount to predicting solubility. The structure of this compound introduces specific polar and non-polar characteristics.

-

Benzophenone Core: The diphenylmethanone backbone is inherently hydrophobic.

-

3,5-Difluoro Substitution: The two fluorine atoms on one of the phenyl rings are highly electronegative, introducing strong dipole moments. However, the symmetrical placement of these atoms may partially cancel out their impact on the overall molecular dipole moment.

-

3'-(1,3-dioxolan-2-YL) Substitution: The 1,3-dioxolane group is a cyclic acetal containing two ether linkages. These oxygen atoms can act as hydrogen bond acceptors, which is expected to increase the compound's affinity for polar solvents compared to the parent benzophenone.

Based on this analysis, it is hypothesized that this compound will exhibit a nuanced solubility profile, with a greater affinity for moderately polar solvents than the unsubstituted benzophenone.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are based on the structural analysis and data for related compounds.

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 1.9 | Low | The non-polar nature of hexane will not effectively solvate the polar regions of the molecule. |

| Toluene | 2.4 | Moderate | The aromatic nature of toluene will interact favorably with the phenyl rings of the compound. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High | DCM is a good solvent for a wide range of organic compounds and should effectively solvate the target molecule. |

| Tetrahydrofuran (THF) | 7.5 | High | The ether linkage in THF will interact favorably with the dioxolane group. | |

| Ethyl Acetate | 6.0 | Moderate to High | The ester group in ethyl acetate provides a balance of polar and non-polar character. | |

| Acetone | 21 | High | The polar carbonyl group of acetone will interact well with the polar functionalities of the solute.[4] | |

| Acetonitrile | 37.5 | Moderate | While polar, acetonitrile may be less effective at solvating the non-polar regions of the molecule. | |

| Dimethylformamide (DMF) | 38 | High | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Dimethyl Sulfoxide (DMSO) | 47 | High | Similar to DMF, DMSO is a highly polar solvent that should readily dissolve the compound. | |

| Polar Protic | Methanol | 32.6 | Moderate | The hydroxyl group of methanol can act as a hydrogen bond donor to the dioxolane oxygens. |

| Ethanol | 24.3 | Moderate | Similar to methanol, but slightly less polar.[5][6] | |

| Water | 78.5 | Insoluble | Despite the polar groups, the large hydrophobic backbone will prevent dissolution in water.[1][3] |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for the empirical determination of the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram.

Figure 1: Experimental workflow for equilibrium solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately dispense a known volume of each selected solvent into the corresponding vial.

-

-

Equilibration:

-

Vortex the vials for 1-2 minutes to ensure thorough mixing.

-

Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the standard solutions and the filtered sample solutions by a validated HPLC method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the sample solutions.

-

Safety and Handling

-

Hazards: Benzophenone is suspected of causing cancer and may be harmful in contact with skin.[7][8] It is also an irritant.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][9][10]

-

Handling: Handle in a well-ventilated area and avoid creating dust.[8][11][12] Avoid contact with skin, eyes, and clothing.[8][9][12]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][11]

Conclusion

The solubility of this compound is predicted to be highest in polar aprotic solvents such as DMF, DMSO, THF, and acetone, and moderate in polar protic solvents like methanol and ethanol. It is expected to have low solubility in non-polar solvents and to be insoluble in water. The provided experimental protocol offers a robust methodology for the empirical determination of its solubility profile, which is a critical parameter in various stages of research and development.

References

-

BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Available at: [Link]

-

Benzophenone - Solubility of Things. Available at: [Link]

-

Benzophenone - Sciencemadness Wiki. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Benzophenone - Wikipedia. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

-

Safety Data Sheet: Benzophenone - Carl ROTH. Available at: [Link]

-

Benzophenone - Safety Data Sheet. Available at: [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. Available at: [Link]

-

Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025 - Redox. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Benzophenone - American Chemical Society. Available at: [Link]

-

Polar Protic and Aprotic Solvents - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. saltise.ca [saltise.ca]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

- 6. Benzophenone - Wikipedia [en.wikipedia.org]

- 7. Benzophenone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. redox.com [redox.com]

- 12. durhamtech.edu [durhamtech.edu]

Technical Guide: Advanced Synthesis of Substituted Benzophenones

The following technical guide is structured to provide actionable, high-level synthetic strategies for substituted benzophenones, prioritizing mechanistic understanding and reproducibility in a drug discovery context.

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers.

Executive Summary: The Benzophenone Scaffold in Modern Pharmacophores

Substituted benzophenones are not merely chemical intermediates; they are "privileged structures" in medicinal chemistry, serving as the core pharmacophore in non-steroidal anti-inflammatory drugs (e.g., Ketoprofen ), lipid-regulating agents (e.g., Fenofibrate ), and UV-blocking materials.

In drug development, the challenge lies in regioselectivity and functional group tolerance . Classical methods (Friedel-Crafts using AlCl₃) often fail with acid-sensitive substrates or yield inseparable isomer mixtures. This guide transitions from these legacy methods to precision organometallic synthesis and catalytic cross-coupling , providing three self-validating protocols designed for scalability and purity.

Strategic Method Selection: A Decision Matrix

Before selecting a protocol, analyze your substrate's electronic and steric profile.

Figure 1: Decision tree for selecting the optimal benzophenone synthesis pathway based on substrate stability and scale.

Protocol A: Heterogeneous Friedel-Crafts Acylation (Green Chemistry)

Best for: Large-scale synthesis of electron-rich benzophenones (e.g., anisole derivatives). Advantage: Replaces toxic, stoichiometric AlCl₃ with recyclable solid acid catalysts (Zeolites), eliminating aluminum waste streams.

Mechanistic Insight

Unlike homogeneous AlCl₃, which complexes with the product ketone (requiring hydrolysis and destroying the catalyst), HBEA Zeolites act as true surface catalysts. The pore structure imposes shape selectivity , significantly favoring the para-isomer by sterically hindering ortho-attack.

Detailed Procedure

Substrate: Anisole + Benzoyl Chloride Catalyst: HBEA Zeolite (Si/Al ratio ~25, calcined)

-

Catalyst Activation: Calcined HBEA zeolite at 500°C for 4 hours prior to use to remove adsorbed water (critical for activity).

-

Reaction Setup: In a 50 mL round-bottom flask, charge:

-

Anisole (10 mmol, 1.08 g)

-

Benzoyl Chloride (10 mmol, 1.40 g)

-

HBEA Zeolite (0.5 g, 50 wt% relative to limiting reagent)

-

-

Execution: Heat the mixture to 130–150°C under magnetic stirring. No solvent is required (solvent-free conditions maximize kinetics).

-

Monitoring (Self-Validation): Monitor via TLC or GC-MS every hour.

-

Checkpoint: The evolution of HCl gas indicates reaction progress. Ensure proper venting/trapping.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL).

-

Filtration: Filter off the zeolite catalyst (Save for regeneration: wash with acetone and recalcine).

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water to obtain 4-methoxybenzophenone.

-

Typical Yield: 92–96% | Selectivity: >95% para-isomer.

Protocol B: The Weinreb Amide Route (Precision Synthesis)

Best for: Drug intermediates with sensitive functional groups; preventing "over-addition" to tertiary alcohols. Advantage: The stable 5-membered chelate intermediate prevents the ketone product from forming until the hydrolytic workup, ensuring mono-addition.

Mechanistic Pathway

Figure 2: The Weinreb Chelation Model preventing over-alkylation.

Detailed Procedure

Substrate: N-methoxy-N-methylbenzamide (Weinreb Amide) + Phenylmagnesium Bromide.

-

Preparation: Flame-dry a 100 mL flask under Argon.

-

Solvation: Dissolve Weinreb amide (5.0 mmol) in anhydrous THF (20 mL). Cool to 0°C .

-

Addition: Add PhMgBr (1.0 M in THF, 6.0 mmol, 1.2 equiv) dropwise over 15 minutes.

-

Why? Slight excess ensures full conversion; the chelate protects against double addition.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

-

Validation Check: TLC should show complete disappearance of the amide. The mixture usually remains clear or slightly yellow.

-

Quench (Critical): Pour reaction mixture into cold 1M HCl (30 mL) with vigorous stirring.

-

Extraction: Extract with Et₂O (3 x 20 mL). Wash combined organics with Brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Typical Yield: 85–95%.

Protocol C: Palladium-Catalyzed Carbonylative Suzuki Coupling

Best for: Modular assembly of unsymmetrical benzophenones from aryl halides and boronic acids.[5][6] Safety Note: This protocol uses COgen (solid CO precursor) or a balloon. We describe the Balloon Method for general accessibility, but recommend two-chamber COgen systems for enhanced safety if available.

Mechanistic Cycle[1]

-

Oxidative Addition: Pd(0) inserts into Ar-I.

-

CO Insertion: CO coordinates and inserts to form Acyl-Pd-I.

-

Transmetallation: Aryl boronic acid transfers Ar' group.

-

Reductive Elimination: Releases Benzophenone and regenerates Pd(0).

Detailed Procedure

Substrates: 4-Iodoanisole + Phenylboronic Acid. Catalyst: Pd(OAc)₂ / PPh₃.

-

Setup: In a Schlenk tube, add:

-

4-Iodoanisole (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Pd(OAc)₂ (3 mol%)

-

PPh₃ (6 mol%)

-

K₂CO₃ (3.0 equiv)

-

-

Solvent: Add Anisole or Toluene (5 mL). Note: Water/Dioxane mixtures can be used for "green" variants with Pd nanoparticles.

-

Atmosphere: Evacuate and backfill with CO gas (Balloon pressure, ~1 atm) three times.

-

Reaction: Heat to 80°C for 6–12 hours.

-

Validation:

-

Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via column chromatography.[3]

Typical Yield: 80–90% | Note: Highly tolerant of esters, nitriles, and nitro groups.

Comparative Analysis of Methodologies

| Feature | Friedel-Crafts (Zeolite) | Weinreb Amide Addition | Carbonylative Suzuki |

| Primary Bond Formed | C(sp²)–C(acyl) | C(acyl)–C(sp²) | C(sp²)–C(O)–C(sp²) |

| Regioselectivity | High (para), substrate dependent | Perfect (Pre-defined) | Perfect (Pre-defined) |

| Functional Group Tolerance | Low (Acid sensitive groups fail) | Medium (No electrophiles) | High (Tolerates almost all) |

| Scalability | High (kg scale feasible) | Medium | Low/Medium (CO gas handling) |

| Atom Economy | High | Medium (Mg waste) | Low (Boronic waste) |

| Green Metric | Excellent (if solvent-free) | Moderate | Moderate (Heavy metal) |

References

-

Heterogeneous Friedel-Crafts Acylation

-

Weinreb Amide / Grignard Protocols

-

Palladium-Catalyzed Carbonylative Coupling

-

Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids.[5][6][12][13] (2014).[6][14] Journal of Organic Chemistry. Link

-

Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives.[5][6][13] (2014).[6][14] Organic Letters. Link

-

Pd nanoparticles generated in situ used as catalysts in carbonylative cross-coupling.[13] (2016). RSC Advances. Link

-

Sources

- 1. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. Chiral derivatives of xanthones and benzophenones: Synthesis, enantioseparation, molecular docking, and tumor cell growth inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO) 5 under mild conditions: generation of a highly active, recyclable and scalable ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03036H [pubs.rsc.org]

- 13. Palladium nanoparticles generated in situ used as catalysts in carbonylative cross-coupling in aqueous medium - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02889F [pubs.rsc.org]

- 14. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone

Introduction

The Grignard reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2][3] A significant application of this reaction is the synthesis of tertiary alcohols from ketones, a transformation widely employed in the development of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[4][5][6] This document provides a detailed guide for the reaction of 3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone with various Grignard reagents to yield novel tertiary alcohols.

The strategic incorporation of fluorine atoms and a dioxolane protecting group into the benzophenone scaffold presents unique opportunities and challenges. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carbonyl group, while the dioxolane moiety serves as a protecting group for a carbonyl function, preventing its reaction with the Grignard reagent.[7][8] Understanding these electronic and steric effects is paramount for optimizing reaction conditions and achieving high yields of the desired tertiary alcohol products. This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize and explore the potential of these structurally distinct diaryl carbinol compounds.

Reaction Mechanism and Strategic Considerations

The fundamental mechanism of the Grignard reaction involves the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the ketone.[1][9] This addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol.[1][10]

Key Mechanistic Steps:

-

Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks the partially positive carbonyl carbon of the benzophenone.

-

Alkoxide Formation: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

-

Protonation: An acidic workup provides a proton to the negatively charged oxygen, yielding the tertiary alcohol.[11]

Influence of Substituents:

-

3,5-Difluoro Group: The two fluorine atoms on one of the phenyl rings are strongly electron-withdrawing. This inductive effect increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by the Grignard reagent. However, it's important to consider that excessive electron withdrawal can sometimes lead to side reactions.

-

3'-(1,3-dioxolan-2-YL) Group: The dioxolane group is a cyclic acetal that serves as a protecting group for a carbonyl functionality.[7][8][12][13] Its presence is crucial when the ultimate synthetic target requires the differentiation of two carbonyl groups within the same molecule. The acetal is stable under the basic conditions of the Grignard reaction but can be readily removed under acidic conditions to reveal the original carbonyl group.[7]

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the reaction of this compound with a Grignard reagent.

Materials and Reagents:

| Reagent | Grade | Supplier |

| This compound | ≥98% Purity | [Supplier Name] |

| Grignard Reagent (e.g., Phenylmagnesium bromide) | 1.0 M in THF | [Supplier Name] |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | [Supplier Name] |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | [Supplier Name] |

| Diethyl Ether | Anhydrous | [Supplier Name] |

| Magnesium Sulfate (MgSO₄) | Anhydrous | [Supplier Name] |

| Hydrochloric Acid (HCl) | Concentrated | [Supplier Name] |

Safety Precautions: Grignard reagents are highly reactive and moisture-sensitive.[3] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[3][14] The quenching of the reaction is exothermic and should be performed in an ice bath.[5] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Reaction Setup and Procedure:

-

Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) must be thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen or in a desiccator.[14]

-

Reaction Assembly: Assemble the reaction apparatus under a positive pressure of nitrogen. This typically consists of a two or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum for reagent addition.

-

Reagent Preparation:

-

Grignard Addition:

-

Cool the solution of the benzophenone to 0 °C using an ice-water bath.

-

Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution via a syringe or an addition funnel over a period of 15-30 minutes.[3][15] The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reaction Quenching:

-

Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.[5]

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This is a highly exothermic process; add the quenching solution cautiously to avoid excessive foaming and splashing.[5] Continue adding the NH₄Cl solution until the evolution of gas ceases and a clear separation of layers is observed.

-

-

Workup and Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[9]

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

Characterization:

The purified tertiary alcohol should be characterized by standard analytical techniques to confirm its structure and purity.[14][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) group and the absence of the starting ketone carbonyl (C=O) group.

Data Presentation

The following table provides hypothetical data for the reaction with different Grignard reagents to illustrate expected outcomes. Actual results may vary depending on the specific reaction conditions.

| Grignard Reagent (R-MgX) | R Group | Equivalents | Reaction Time (h) | Isolated Yield (%) |

| Phenylmagnesium bromide | Phenyl | 1.2 | 2 | 85 |

| Methylmagnesium bromide | Methyl | 1.5 | 1.5 | 92 |

| Ethylmagnesium bromide | Ethyl | 1.5 | 2 | 88 |

| Isopropylmagnesium chloride | Isopropyl | 2.0 | 3 | 75 |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of the tertiary alcohol.

Caption: Workflow for the synthesis of tertiary alcohols.

Troubleshooting and Expert Insights

-

Low or No Yield: The most common issue is the presence of moisture or other protic impurities, which will quench the Grignard reagent.[2][3] Ensure all glassware is scrupulously dried and solvents are anhydrous. The magnesium turnings for in-situ Grignard formation should be fresh and activated if necessary.

-

Formation of Biphenyl (in the case of Phenylmagnesium bromide): This byproduct can form from the coupling of the Grignard reagent, often catalyzed by trace metal impurities. Using high-purity magnesium can minimize this side reaction.

-

Incomplete Reaction: If TLC analysis shows the presence of starting material, the reaction time can be extended, or a slight excess of the Grignard reagent can be added. Sterically hindered Grignard reagents may require longer reaction times or elevated temperatures.

-

Difficult Workup: The formation of magnesium salts can sometimes lead to emulsions during the extraction. The addition of dilute acid (e.g., 1M HCl) can help to dissolve these salts and improve phase separation. However, care must be taken as the dioxolane protecting group is acid-sensitive. A saturated NH₄Cl solution is generally the preferred quenching agent to avoid premature deprotection.[5]

Conclusion

The reaction of this compound with Grignard reagents provides a reliable and efficient route to a novel class of tertiary alcohols. By carefully controlling the reaction conditions, particularly the exclusion of moisture, researchers can achieve high yields of these valuable compounds. The insights and detailed protocols provided in this application note are intended to facilitate the successful synthesis and further investigation of these molecules in various fields of chemical and pharmaceutical research.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Triphenylcarbinol. Retrieved from [Link]

-

University of Missouri – Kansas City. (2007). Experiment 1: Grignard Reaction. Retrieved from [Link]

-

NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

-

Bull, J. A., et al. (2022). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Semantic Scholar. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

- [Author unknown]. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [PDF document]. Retrieved from a web search, specific URL not available.

-

TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]

-

Journal of Chemical Education. (2007, March). Using a Premade Grignard Reagent to Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. ERIC. Retrieved from [Link]

- [Author unknown]. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. [Web page]. Retrieved from a web search, specific URL not available.

- Winthrop University Department of Chemistry. (2012, January). The Grignard Reaction. Retrieved from a web search, specific URL not available.

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]

-

Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

-

PubChem. (n.d.). The synthetic method of diaryl carbinol compound. Patent CN-105801350-A. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

-

Request PDF. (2025, August 6). Unusual reactions of Grignard reagents toward fluoroalkylated esters. ResearchGate. Retrieved from [Link]

- Asian Journal of Organic & Medicinal Chemistry. (n.d.). [Title of article]. Retrieved from a web search, specific URL not available.

-

Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

-

ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Stereoselective triol synthesis. Reaction conditions: a) Grignard... [Image]. Retrieved from [Link]

- [Author unknown]. (n.d.). Grignard Reaction. [PDF document]. Retrieved from a web search, specific URL not available.

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. cerritos.edu [cerritos.edu]

- 3. bohr.winthrop.edu [bohr.winthrop.edu]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tsijournals.com [tsijournals.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 13. Dioxolane - Wikipedia [en.wikipedia.org]

- 14. ERIC - EJ820751 - Using a Premade Grignard Reagent to Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment, Journal of Chemical Education, 2007-Mar [eric.ed.gov]

- 15. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: 3,5-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone as a Photoaffinity Probe for Target Deconvolution

This Application Note is designed for the specific chemical structure provided: 3,5-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone .

Scientific Assessment: Based on the chemical structure, this molecule is not a standalone fluorophore (like Fluorescein or Rhodamine). Instead, it functions as a Latent Bifunctional Photoaffinity Probe . Its architecture consists of:

-

Benzophenone Core: A UV-activatable photocrosslinker.

-

3,5-Difluorophenyl Ring: A pharmacophore often used to increase metabolic stability and lipophilicity (bioisostere of phenyl), likely serving as the "binding ligand" mimic.

-